molecular formula C24H19N3O3 B5380554 2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B5380554
M. Wt: 397.4 g/mol
InChI Key: ABYWDOITHXWWBL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, commonly known as ENQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of quinazolinones, which are known for their diverse biological activities.

Scientific Research Applications

ENQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ENQ has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, ENQ has been used as a fluorescent probe for the detection of proteins and nucleic acids. In material science, ENQ has been utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of ENQ is not fully understood. However, it has been proposed that ENQ exerts its biological activities through the inhibition of various enzymes and proteins. For example, ENQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. ENQ has also been reported to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is required for the replication of the HIV virus.
Biochemical and Physiological Effects:
ENQ has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that ENQ induces apoptosis (programmed cell death) in cancer cells, inhibits viral replication, and exhibits antibacterial activity. In vivo studies have shown that ENQ can cross the blood-brain barrier and has neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

ENQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for long-term storage. However, ENQ has some limitations. It is a highly toxic compound and requires careful handling. It is also relatively expensive, which may limit its use in some research areas.

Future Directions

ENQ has significant potential for future research. Some of the future directions for ENQ research include:
1. Investigating the molecular mechanisms of ENQ's biological activities.
2. Developing new synthetic methods for ENQ and its derivatives.
3. Exploring the potential of ENQ as a therapeutic agent for various diseases.
4. Developing new applications for ENQ in material science.
5. Investigating the toxicity and safety profile of ENQ in vivo.
Conclusion:
In conclusion, 2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone (ENQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENQ has been shown to exhibit diverse biological activities, including anticancer, antiviral, and antibacterial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. ENQ has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its toxicity and cost. Future research on ENQ has significant potential for developing new treatments and technologies.

Synthesis Methods

ENQ can be synthesized through a multi-step reaction, starting from 2-aminobenzophenone and ethyl cinnamate as starting materials. The first step involves the condensation of 2-aminobenzophenone with ethyl cinnamate in the presence of a base to form 2-[2-(4-ethylphenyl)vinyl]-3-phenylquinazolin-4(3H)-one. The nitration of the resulting product using nitric acid and acetic anhydride yields 2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone (ENQ).

properties

IUPAC Name

2-[(E)-2-(4-ethylphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-2-17-7-9-18(10-8-17)11-16-23-25-22-6-4-3-5-21(22)24(28)26(23)19-12-14-20(15-13-19)27(29)30/h3-16H,2H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYWDOITHXWWBL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.